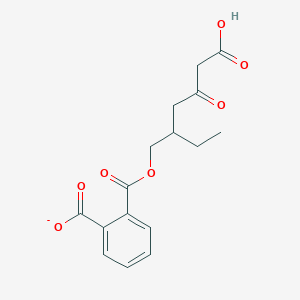
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate is a chemical compound with the molecular formula C16H18O7. . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate involves several steps. One common method includes the esterification of phthalic anhydride with 5-carboxy-2-ethyl-4-oxopentanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical assays and as a standard in proteomics research.
Mécanisme D'action
The mechanism of action of 2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor, affecting enzymatic activity. The compound’s ester functional group allows it to participate in hydrolysis reactions, releasing the active carboxylic acid moiety, which can then interact with target proteins or enzymes .
Comparaison Avec Des Composés Similaires
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate can be compared with other similar compounds such as:
Phthalic acid esters: These compounds share a similar ester functional group and are used in similar applications.
Benzoic acid derivatives: These compounds have a similar aromatic structure and are used in various chemical and biological applications.
Carboxylic acid esters: These compounds have similar reactivity and are used in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C16H17O7- |
|---|---|
Poids moléculaire |
321.30 g/mol |
Nom IUPAC |
2-(5-carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoate |
InChI |
InChI=1S/C16H18O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19)(H,20,21)/p-1 |
Clé InChI |
SWWCOKPGMIEQMA-UHFFFAOYSA-M |
SMILES canonique |
CCC(CC(=O)CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


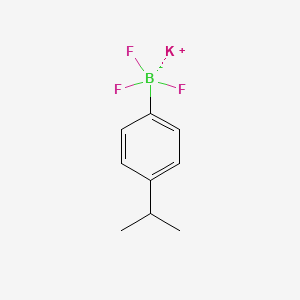



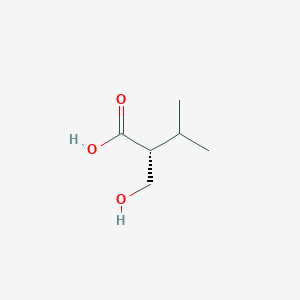
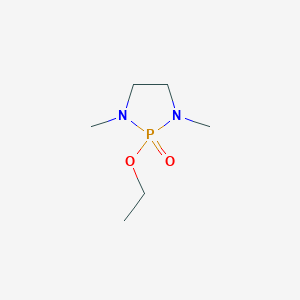
![Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13351489.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351499.png)
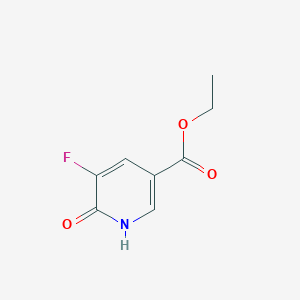
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)
![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)
![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)

